molecular formula C16H31NO5 B14190972 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal CAS No. 921935-25-3

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal

Cat. No.: B14190972
CAS No.: 921935-25-3
M. Wt: 317.42 g/mol
InChI Key: PWTGQVDAPCKRFB-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal is an organic compound with a complex structure that includes a nitro group, a dimethoxy group, and an aldehyde group

Preparation Methods

The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the nitro group: This can be achieved through nitration reactions using reagents such as nitric acid or nitrous acid.

    Introduction of the dimethoxy group: This step often involves the use of methanol and an acid catalyst to introduce the methoxy groups.

    Aldehyde formation: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal include:

Properties

CAS No.

921935-25-3

Molecular Formula

C16H31NO5

Molecular Weight

317.42 g/mol

IUPAC Name

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal

InChI

InChI=1S/C16H31NO5/c1-4-5-6-7-8-9-10-11-14(13-18)15(12-17(19)20)16(21-2)22-3/h13-16H,4-12H2,1-3H3/t14-,15-/m0/s1

InChI Key

PWTGQVDAPCKRFB-GJZGRUSLSA-N

Isomeric SMILES

CCCCCCCCC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CCCCCCCCCC(C=O)C(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.